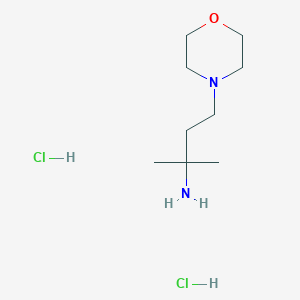

2-Methyl-4-(morpholin-4-yl)butan-2-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to “2-Methyl-4-(morpholin-4-yl)butan-2-amine dihydrochloride” involves complex chemical reactions, often starting from basic morpholine structures. For instance, new derivatives can be synthesized by reactions involving morpholin-4-amine and various reagents, leading to compounds with significant antiradical and anti-inflammatory activity (Kulakov et al., 2015). Another example involves the synthesis of morpholine derivatives through a series of steps, including bromination and cyclization, to achieve compounds with antimicrobial properties (Kumar et al., 2007).

Molecular Structure Analysis

The molecular structure of morpholine derivatives is characterized using techniques such as X-ray analysis, which provides insights into their steric configuration and potential for binding to biological targets. The crystal structures of related compounds reveal their conformation and interactions at the molecular level, contributing to our understanding of their biological activities (Aydinli et al., 2010).

Chemical Reactions and Properties

Morpholine derivatives undergo various chemical reactions, leading to the formation of new compounds with diverse properties. For example, the Buchwald–Hartwig amination is a key reaction for synthesizing quinolines with morpholine moieties, demonstrating significant photophysical and biomolecular binding properties (Bonacorso et al., 2018).

Physical Properties Analysis

The physical properties of morpholine derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in different fields. These properties are determined through experimental studies, providing valuable information for the development of new compounds with desired characteristics.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, define the potential applications of morpholine derivatives in various industries. For instance, the synthesis and antibacterial activity of specific morpholine hydrochlorides highlight their potential as biologically active compounds (Isakhanyan et al., 2014).

Scientific Research Applications

Pharmacological Interest of Morpholine Derivatives

Morpholine derivatives, including compounds structurally related to 2-Methyl-4-(morpholin-4-yl)butan-2-amine dihydrochloride, have been extensively studied for their broad spectrum of pharmacological activities. The incorporation of the morpholine moiety into various organic compounds has led to the development of chemical entities with diverse pharmacological profiles. This includes significant contributions to neuroprotective, antiaddictive, and antidepressant-like activities as demonstrated in various animal models of central nervous system disorders. Such derivatives are highlighted for their potential in designing novel therapeutic agents due to their potent pharmacophoric activities (Asif & Imran, 2019; Antkiewicz‐Michaluk et al., 2018).

Environmental Applications and Sorption Studies

The study of sorption processes is crucial for understanding the environmental fate of chemical compounds, including morpholine derivatives. Sorption experiments focusing on phenoxy herbicides have helped establish parameters that rationalize the sorption behavior of these compounds in soils, which is influenced by soil properties such as pH, organic carbon content, and the presence of metal oxides. This research aids in predicting the environmental mobility and persistence of similar compounds, contributing to safer agricultural practices and better environmental protection strategies (Werner et al., 2012).

Role in Flavor Chemistry and Food Science

Compounds structurally related to 2-Methyl-4-(morpholin-4-yl)butan-2-amine dihydrochloride play a significant role in flavor chemistry, particularly in the formation of branched aldehydes, which are key flavor compounds in various food products. Understanding the metabolic pathways that lead to the formation and breakdown of these aldehydes is essential for controlling flavor profiles in food production, showcasing the importance of these compounds in enhancing food quality and consumer satisfaction (Smit et al., 2009).

Synthetic and Pharmaceutical Applications

The versatility of morpholine and its derivatives extends to synthetic chemistry, where they serve as key scaffolds for the development of pharmaceutical agents. This encompasses a wide range of applications from anticancer therapies to treatments for various infectious diseases. The ongoing synthesis and evaluation of these compounds underline their importance in drug discovery and development, offering potential new treatments for a variety of conditions (Mohammed et al., 2015).

properties

IUPAC Name |

2-methyl-4-morpholin-4-ylbutan-2-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O.2ClH/c1-9(2,10)3-4-11-5-7-12-8-6-11;;/h3-8,10H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVGCKYCHSVLAME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCN1CCOCC1)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2044927-06-0 |

Source

|

| Record name | 2-methyl-4-(morpholin-4-yl)butan-2-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2482589.png)

![3,6-Bis[(2,4-dichlorophenoxy)methyl]-1,4-dihydro-1,2,4,5-tetrazine](/img/structure/B2482595.png)

![[2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/no-structure.png)

![N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)but-2-ynamide](/img/structure/B2482598.png)

![2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2482602.png)

![ethyl 4-((4-((3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2482609.png)

![4-cyano-N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2482610.png)